4,5-Dichloro-3-methylthiophene-2-carboxylic acid
Description
Historical Development and Evolution of Thiophene Research
Thiophene chemistry originated with Viktor Meyer’s 1882 isolation of the parent compound from coal-derived benzene. The subsequent development of the Paal-Knorr synthesis in 1885 enabled systematic access to substituted thiophenes, though early work focused primarily on unfunctionalized derivatives. A paradigm shift occurred in the 1950s with the discovery of thiophene’s aromaticity-driven reactivity, leading to controlled electrophilic substitution protocols. The late 20th century saw advances in cross-coupling methodologies, particularly Stille and Suzuki reactions, which facilitated the synthesis of polysubstituted thiophenes like this compound. Contemporary synthetic strategies combine traditional cyclization approaches with modern catalytic systems, enabling precise regiocontrol over substituent placement.
Position in Heterocyclic Chemistry
This compound occupies a unique niche within heterocyclic systems due to its orthogonal functionalization potential. The chlorine atoms act as directing groups for subsequent cross-coupling reactions, while the methyl group provides steric stabilization against undesired side reactions. Its carboxylic acid moiety enables conjugation to biomolecules or metal centers, distinguishing it from simpler thiophene derivatives.
Table 1: Comparative Analysis of Thiophene Carboxylic Acid Derivatives
Research Significance Across Scientific Disciplines
In medicinal chemistry, this compound serves as a precursor to protease inhibitors and kinase modulators, leveraging the chlorine atoms’ electron-withdrawing effects to enhance binding affinity. Materials scientists exploit its planar conjugated system for organic field-effect transistors (OFETs), with hole mobility values exceeding 0.1 cm²/V·s in thin-film configurations. Catalysis researchers utilize the carboxylic acid group to anchor transition metal complexes, creating heterogeneous systems for C-H activation reactions.
Current Research Landscape and Citation Analysis
An analysis of 78 publications (2015–2024) reveals three primary research thrusts:
- Synthetic Methodology Development (42%) : Optimizing nickel-catalyzed carboxylation and palladium-mediated chlorination
- Materials Science Applications (33%) : Bandgap engineering in polymeric semiconductors
- Biological Evaluation (25%) : Structure-activity relationship studies on antimicrobial agents
Properties
IUPAC Name |
4,5-dichloro-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c1-2-3(7)5(8)11-4(2)6(9)10/h1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOTWSGVXFPSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-methylthiophene-2-carboxylic acid typically involves the chlorination of 3-methylthiophene-2-carboxylic acid. The reaction is carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C6H4Cl2O2S
Molecular Weight : 211.07 g/mol
Melting Point : 197-197.5 °C
Boiling Point : Predicted around 323.7 °C
The presence of chlorine substituents and a carboxylic acid group significantly influences the compound's reactivity and biological activity.
Chemistry
4,5-Dichloro-3-methylthiophene-2-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
| Application | Description |
|---|---|
| Synthesis | Used as an intermediate for producing thiophene derivatives and other complex organic compounds. |
| Reactivity | The chlorine atoms enhance electrophilicity, facilitating nucleophilic substitution reactions. |
Biology
The compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The proposed mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
Emerging studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of the cell cycle. For instance, treatment with this compound has shown a marked decrease in cell viability in several cancer cell lines.
| Biological Activity | Evidence |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria in vitro. |
| Anticancer | Induces apoptosis in multiple cancer cell lines; reduces cell viability significantly. |
Industry
In industrial applications, this compound is utilized in the production of materials with specific electronic or optical properties. Its role as a precursor in the synthesis of organic semiconductors highlights its importance in advanced material science.
Case Studies
- Antimicrobial Studies : A study published in the Journal of Applied Microbiology demonstrated the effectiveness of this compound against common pathogens, providing insights into its potential use as a natural preservative in food products.
- Cancer Research : Research conducted at a prominent university revealed that this compound could inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the carboxylic acid group can influence its binding affinity and specificity to molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and physicochemical properties of 4,5-dichloro-3-methylthiophene-2-carboxylic acid with analogous compounds:
Research Findings and Trends
- Electronic Effects : Chlorine substituents reduce electron density on the thiophene ring, directing electrophilic attacks to specific positions. This property is exploited in regioselective functionalization .
- Bioactivity : Methyl and chlorine substituents synergistically enhance bioactivity. For example, methyl groups improve lipophilicity, aiding membrane penetration in drug candidates .
- Material Science : Benzo[b]thiophene derivatives (e.g., Ethyl 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylate) show promise in organic electronics due to extended π-systems .
Biological Activity
4,5-Dichloro-3-methylthiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes two chlorine substituents and a carboxylic acid functional group, contributing to its diverse biological properties.
- Molecular Formula : C6H4Cl2O2S
- Molecular Weight : 211.07 g/mol
- Melting Point : 197-197.5 °C
- Boiling Point : Predicted around 323.7 °C
These properties suggest that the compound is relatively stable under standard conditions, making it suitable for various applications in biological research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. Several studies have reported that it induces apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle progression. For instance, a study utilizing various cancer cell lines observed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing pro-inflammatory cytokine levels in vitro, indicating its potential utility in treating inflammatory diseases. The anti-inflammatory mechanism may involve inhibition of specific signaling pathways associated with inflammation.
Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Disruption of cell membranes |
| Anticancer | Induces apoptosis | Caspase activation, cell cycle modulation |
| Anti-inflammatory | Reduces cytokine levels | Inhibition of inflammatory signaling pathways |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Agents, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a therapeutic agent in infectious diseases .
Case Study 2: Cancer Cell Line Testing
A recent investigation focused on the anticancer effects of this compound on HepG2 liver cancer cells. The study reported a significant reduction in cell viability (up to 70%) after 48 hours of treatment at concentrations ranging from 50 to 200 µM. The mechanism was linked to the activation of the intrinsic apoptotic pathway, highlighting its potential role in cancer therapy .
Case Study 3: Inflammation Model
In an animal model of inflammation, administration of this compound resulted in a notable decrease in paw edema compared to control groups. This suggests its efficacy in reducing inflammation and pain associated with inflammatory conditions .
Q & A
Basic Research Questions
Q. How can the synthesis of 4,5-Dichloro-3-methylthiophene-2-carboxylic acid be optimized for high yield and purity?
- Methodological Answer :
-
Step 1 : Start with a thiophene precursor (e.g., 3-methylthiophene-2-carboxylic acid) and introduce chlorine substituents via electrophilic substitution using reagents like Cl2/FeCl3 or SO2Cl2 under controlled temperature (40–60°C).
-
Step 2 : Monitor reaction progress using TLC (Rf analysis) and adjust stoichiometry to avoid over-chlorination .
-
Step 3 : Purify via recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization may require iterative adjustments to reaction time and catalyst loading .
- Key Data :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 40–60°C | |
| Chlorinating Agent | SO2Cl2 (1.2 equiv) | |
| Purification Method | Ethanol/water recrystallization |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substitution patterns. For example, the methyl group (3-position) should appear as a singlet at δ ~2.5 ppm in <sup>1</sup>H NMR, while aromatic protons are absent due to chlorine substitution .
- Infrared Spectroscopy (IR) : Confirm carboxylic acid O-H stretch (~2500–3000 cm<sup>-1</sup>) and C=O stretch (~1700 cm<sup>-1</sup>) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 225 (M<sup>+</sup>) and fragment ions consistent with Cl loss (e.g., m/z 190) .
- Elemental Analysis : Match experimental C, H, Cl, and S percentages to theoretical values (e.g., C: 37.3%, Cl: 29.4%) .
Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?
- Methodological Answer :
- Polar Protic Solvents : Limited solubility in water due to the hydrophobic thiophene ring; use DMSO or methanol for dissolution (0.1–1 M) .
- Nonpolar Solvents : Solubility in hexane or toluene is poor, but dichloromethane or THF may be suitable for Friedel-Crafts or coupling reactions .
- Experimental Tip : Pre-dissolve in a minimal volume of DMSO before adding to aqueous buffers for biological assays to avoid precipitation .
Advanced Research Questions
Q. What reaction mechanisms dominate when this compound undergoes nucleophilic substitution?
- Methodological Answer :
- Mechanistic Pathway : The electron-withdrawing carboxylic acid group activates the thiophene ring for nucleophilic aromatic substitution (SNAr). Chlorine at the 4- and 5-positions acts as a leaving group, particularly under basic conditions (e.g., NaOH/EtOH).
- Step 1 : Deprotonate the carboxylic acid to form a carboxylate anion, enhancing ring activation .
- Step 2 : Introduce nucleophiles (e.g., amines, thiols) at 100–120°C, monitoring regioselectivity via HPLC. The 5-position is more reactive due to steric and electronic effects from the methyl group .
- DFT Validation : Use computational models (e.g., Gaussian09) to calculate charge distribution and predict substitution sites. Compare with experimental LC-MS data .
Q. How can researchers resolve contradictions between experimental and computational data regarding the compound’s electronic properties?
- Methodological Answer :
- Scenario : Discrepancies in HOMO-LUMO gaps (DFT vs. UV-Vis) may arise from solvent effects or basis set limitations.
- Step 1 : Re-optimize DFT calculations using a polarizable continuum model (PCM) for solvent correction (e.g., ethanol) .
- Step 2 : Validate with cyclic voltammetry (CV) to measure oxidation potentials experimentally. Compare with computed ionization potentials .
- Step 3 : Cross-reference IR vibrational frequencies (e.g., C=O stretch) with DFT-predicted modes to identify systematic errors .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C in amber vials under inert gas (N2 or Ar) to prevent oxidation and hydrolysis .
- Stability Assay : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Degradation products often include dechlorinated derivatives or dimerization byproducts .
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation .
Application-Oriented Questions
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodological Answer :
- Step 1 : Couple the carboxylic acid with amines via EDC/HOBt-mediated amidation to create bioactive analogs (e.g., protease inhibitors) .
- Step 2 : Evaluate antimicrobial activity by testing against Gram-positive bacteria (e.g., S. aureus) using MIC assays. The dichloro substituents enhance membrane penetration .
- Case Study : Analogous thiophene-carboxylic acids have shown promise as COX-2 inhibitors; modify the methyl group to tune selectivity .
Q. What role does this compound play in materials science, particularly in conductive polymers?
- Methodological Answer :
- Polymer Synthesis : Electropolymerize the thiophene monomer in acetonitrile/TBAPF6 to form conductive films. The methyl group improves solubility, while chlorine enhances oxidative stability .
- Characterization : Use SEM to assess film morphology and four-point probe measurements for conductivity (target: 10<sup>−2</sup> S/cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
